molecular formula C17H17N3O3S2 B2630826 4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349622-63-5

4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2630826
CAS RN: 349622-63-5
M. Wt: 375.46
InChI Key: RPXJRWPUJKMDFU-UHFFFAOYSA-N
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Description

The compound “4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a benzimidazole derivative . Benzimidazole derivatives have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated for their anti-inflammatory activity and ulcerogenic liability .


Chemical Reactions Analysis

The compound is part of a series of benzimidazole derivatives that have been evaluated as COX-1/COX-2 inhibitors . The exact chemical reactions involving this compound are not specified in the retrieved data.

Scientific Research Applications

Insecticidal Properties

While not directly related to scientific research, it’s interesting to note that some derivatives of this compound exhibit insecticidal potential. In particular, they show efficacy against pests such as the oriental armyworm and diamondback moth .

Selective Sensing of Cysteine (Cys)

Another application involves the development of a fluorescent probe called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) . This probe selectively senses cysteine (Cys) over other analytes. BT-AC emits no fluorescence alone but achieves a remarkable 4725-fold fluorescence enhancement upon interaction with Cys .

Future Directions

The development of novel inhibitors continues, as drug-resistant strains appear because of prolonged therapy . The compound “4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” could be further studied for its potential as a COX-2 inhibitor .

properties

IUPAC Name

4-(dimethylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(25(3,22)23)10-15(14)24-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJRWPUJKMDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

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